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Compound of Interest

Compound Name: 1,3-Hexanediol

Cat. No.: B1295985

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Hexanediol, a key intermediate in various chemical syntheses. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering valuable data for identification, characterization, and quality control.

Molecular Structure

1,3-Hexanediol is a chiral diol with the chemical formula CeH1402 and a molecular weight of
118.17 g/mol .[1][2][3] The structure contains two hydroxyl groups at positions 1 and 3, leading
to a stereocenter at the C3 position.
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Molecular Structure of 1,3-Hexanediol
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Caption: Molecular structure of 1,3-Hexanediol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1,3-
Hexanediol.

'H NMR Spectroscopic Data

The proton NMR spectrum of 1,3-Hexanediol will exhibit distinct signals for the protons on the
carbon backbone and the hydroxyl groups. The chemical shifts are influenced by the
electronegativity of the adjacent oxygen atoms.
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Chemical Shift (5,

Coupling Constant

Proton Assignment . Multiplicity .
ppm) (Predicted) (J, Hz) (Predicted)

H-1 ~3.7-3.8 Multiplet

H-2 ~1.6-1.7 Multiplet

H-3 ~3.9-4.1 Multiplet

H-4 ~1.3-15 Multiplet

H-5 ~1.2-1.4 Multiplet

H-6 ~0.9 Triplet ~7

OH (1&3) Variable (broad) Singlet

13C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Carbon Assignment

Chemical Shift (6, ppm) (Predicted)

Cc-1 ~65
C-2 ~40
c-3 ~70
C-4 ~30
C-5 ~23
C-6 ~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1,3-Hexanediol. The

spectrum is dominated by the characteristic absorptions of the hydroxyl and alkyl groups.
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Wavenumber (cm~—?) Vibration Type Functional Group
3600-3200 (broad) O-H stretch Alcohol
2960-2850 C-H stretch Alkane
1470-1450 C-H bend Alkane
1150-1050 C-O stretch Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
1,3-Hexanediol, aiding in its structural elucidation.

miz lon

118 [M]* (Molecular lon)
101 [M-OH]*

100 [M-H20]*

87 [M-CH20H]*

73 [M-C2HsOH]*

57 [CaHo]*

45 [C2H50]*

43 [CsH7]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
1,3-Hexanediol.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 1,3-Hexanediol in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, D20, or DMSO-ds). Add a small amount of
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tetramethylsilane (TMS) as an internal standard (0O ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 'H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good
signal-to-noise ratio.

o Use a spectral width of approximately 10-12 ppm.
o Set the relaxation delay to at least 1-2 seconds.
e 13C NMR Acquisition:

o Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for
each carbon.

o A greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds)
are typically required due to the lower natural abundance of 13C.

o Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software. This involves Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shifts relative to the internal standard (TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of liquid 1,3-Hexanediol between two salt plates (e.g., NaCl or
KBr) to form a thin film.

o Solution: Prepare a dilute solution of the sample in a suitable IR-transparent solvent (e.g.,
CCla) and place it in a liquid sample cell.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample holder or pure solvent.

o Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-
noise ratio.

o Record the spectrum in the range of 4000 to 400 cm~2.

Data Processing: Ratio the sample spectrum against the background spectrum to obtain the
final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of 1,3-Hexanediol in a volatile solvent (e.qg.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as
Electron lonization (EI) for GC-MS or Electrospray lonization (ESI) for LC-MS.

Data Acquisition:

o GC-MS: Inject the sample into a gas chromatograph to separate it from any impurities
before it enters the mass spectrometer. The mass spectrum is then recorded for the
eluting compound.

o Direct Infusion ESI-MS: Introduce the sample solution directly into the ESI source at a
constant flow rate.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of 1,3-Hexanediol.
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Workflow for Spectroscopic Analysis of 1,3-Hexanediol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Hexanediol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295985#spectroscopic-data-of-1-3-hexanediol-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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